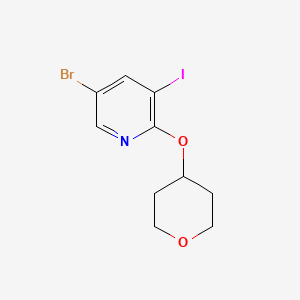
5-bromo-3-iodo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-iodo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine is a heterocyclic organic compound with the molecular formula C10H11BrINO2. This compound is characterized by the presence of bromine and iodine atoms attached to a pyridine ring, which is further substituted with a tetrahydro-2H-pyran-4-yloxy group. It is used in various fields of scientific research due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-iodo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine typically involves the bromination and iodination of a pyridine derivative followed by the introduction of the tetrahydro-2H-pyran-4-yloxy group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution pattern on the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
5-Bromo-3-iodo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyridine ring and its substituents.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
科学的研究の応用
5-Bromo-3-iodo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological systems and can be incorporated into bioactive molecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-bromo-3-iodo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine involves its interaction with molecular targets and pathways within a system. The bromine and iodine atoms, along with the pyridine ring, can interact with various enzymes and receptors, influencing their activity. The tetrahydro-2H-pyran-4-yloxy group may also play a role in modulating the compound’s overall effect.
類似化合物との比較
Similar Compounds
5-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine: Similar structure but lacks the iodine atom.
5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine: Contains a pyrazolo[3,4-c]pyridine ring instead of a pyridine ring.
Methyl 2-(3-bromo-5-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamido)-4-chlorobenzoate: A more complex molecule with additional functional groups.
特性
分子式 |
C10H11BrINO2 |
|---|---|
分子量 |
384.01 g/mol |
IUPAC名 |
5-bromo-3-iodo-2-(oxan-4-yloxy)pyridine |
InChI |
InChI=1S/C10H11BrINO2/c11-7-5-9(12)10(13-6-7)15-8-1-3-14-4-2-8/h5-6,8H,1-4H2 |
InChIキー |
SNBBCDWMCXAOOV-UHFFFAOYSA-N |
正規SMILES |
C1COCCC1OC2=C(C=C(C=N2)Br)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




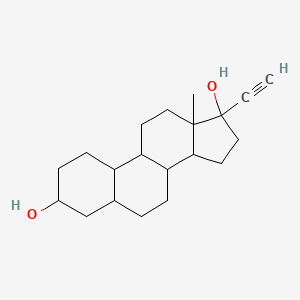
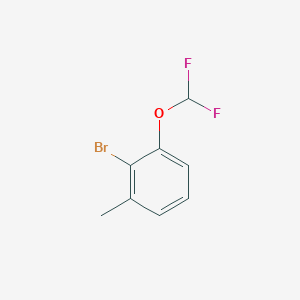
![[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-[3,4,5-triacetyloxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl] acetate](/img/structure/B12076650.png)


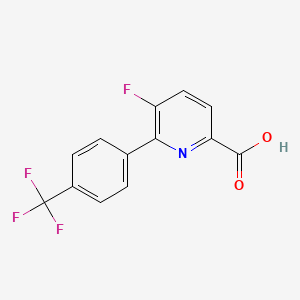
![2-(2-Hydroxyethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine, N8-BOC protected](/img/structure/B12076678.png)

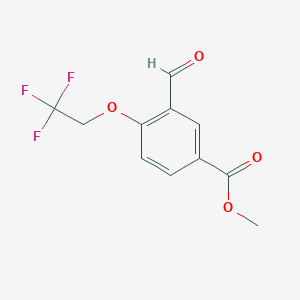

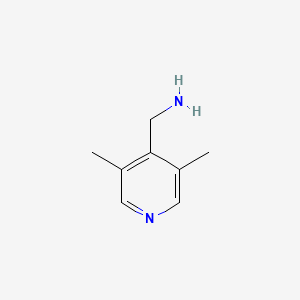
![3-[(Naphthalen-1-yloxy)methyl]azetidine](/img/structure/B12076704.png)
